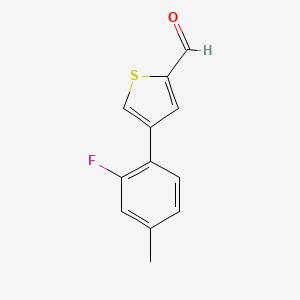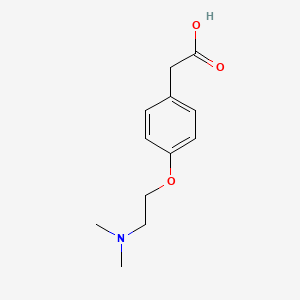![molecular formula C11H21NO B12074650 [1-(Cyclobutylmethyl)piperidin-3-yl]methanol](/img/structure/B12074650.png)
[1-(Cyclobutylmethyl)piperidin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Cyclobutylmethyl)piperidin-3-yl]methanol: is an organic compound that features a piperidine ring substituted with a cyclobutylmethyl group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available piperidine derivatives.
Cyclobutylmethylation: The piperidine derivative is reacted with cyclobutylmethyl halide under basic conditions to introduce the cyclobutylmethyl group.
Hydroxymethylation: The resulting compound is then subjected to hydroxymethylation using formaldehyde and a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of [1-(Cyclobutylmethyl)piperidin-3-yl]methanol may involve continuous flow chemistry techniques to optimize yield and purity. The process would include:
Reactor Design: Utilizing a flow reactor to ensure efficient mixing and heat transfer.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing chromatographic techniques to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural features.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which [1-(Cyclobutylmethyl)piperidin-3-yl]methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclobutylmethyl group and hydroxymethyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
- [1-(Cyclopropylmethyl)piperidin-3-yl]methanol
- [1-(Cyclohexylmethyl)piperidin-3-yl]methanol
- [1-(Cyclopentylmethyl)piperidin-3-yl]methanol
Comparison:
- Structural Differences: The size and shape of the cycloalkyl group (cyclobutyl, cyclopropyl, cyclohexyl, cyclopentyl) influence the compound’s physical and chemical properties.
- Reactivity: The reactivity of these compounds can vary based on the steric and electronic effects of the cycloalkyl group.
- Applications: Each compound may have unique applications based on its specific interactions with biological targets or its role in synthetic chemistry.
Eigenschaften
Molekularformel |
C11H21NO |
|---|---|
Molekulargewicht |
183.29 g/mol |
IUPAC-Name |
[1-(cyclobutylmethyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C11H21NO/c13-9-11-5-2-6-12(8-11)7-10-3-1-4-10/h10-11,13H,1-9H2 |
InChI-Schlüssel |
DBTDTYKKJMXGCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)CN2CCCC(C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B12074641.png)


![diazanium;[(E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B12074658.png)




